N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,1-dioxothiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S/c1-17-6-9(4-14-17)11-15-10(21-16-11)5-13-12(18)8-2-3-22(19,20)7-8/h4,6,8H,2-3,5,7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZHNLKAMVFCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Construction
The 1,2,4-oxadiazole core is typically synthesized via cyclization between an amidoxime and a carboxylic acid derivative. For this compound, the amidoxime precursor is derived from 1-methyl-1H-pyrazole-4-carboxamide, which reacts with a chloroacetylated intermediate to form the oxadiazole ring.
Tetrahydrothiophene Sulfone Preparation
Tetrahydrothiophene-3-carboxylic acid is oxidized to its 1,1-dioxide form using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid. Subsequent conversion to the carboxamide is achieved via activation with carbodiimides (e.g., EDC/HOBt) and reaction with ammonium hydroxide.
Methylene Linker Installation
The methylene bridge is introduced through nucleophilic substitution or reductive amination, connecting the oxadiazole and tetrahydrothiophene fragments.
Step-by-Step Synthetic Pathways
Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl Methanol
Amidoxime Formation :
Cyclization with Chloroacetone :
Oxidation to Alcohol :
- The resulting 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is hydrolyzed using NaOH (1M) in THF/H₂O (4:1) to produce the methanol derivative.
Preparation of Tetrahydrothiophene-3-carboxamide 1,1-Dioxide
Oxidation of Tetrahydrothiophene-3-carboxylic Acid :
Amide Coupling :
- The sulfone-carboxylic acid is activated with EDC (1.5 eq) and HOBt (1.5 eq) in DCM, followed by addition of ammonium hydroxide (2.0 eq) at 0°C.
- Reaction Time : 4 h at room temperature.
Final Coupling via Reductive Amination
Activation of Oxadiazole Methanol :
- The alcohol is converted to a mesylate using methanesulfonyl chloride (1.2 eq) and triethylamine (2.0 eq) in DCM.
Nucleophilic Substitution :
Optimization of Critical Reaction Parameters
Oxadiazole Cyclization Efficiency
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 78% → 85% |
| Base | K₂CO₃ | vs. NaOH: +12% |
| Temperature | 60°C | 70°C: Decomposition |
Sulfone Oxidation Kinetics
| Oxidizing Agent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂ (30%) | 24 | 92 | 99 |
| mCPBA | 6 | 89 | 98 |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity with a retention time of 6.7 min.
Scale-Up Considerations and Industrial Feasibility
Purification Challenges
- Final product purification via column chromatography is replaced with recrystallization (ethanol/water) on industrial scales, improving throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Under specific conditions, reduction reactions might target the dioxide group, among others.
Substitution: : Various nucleophilic or electrophilic substitutions can occur on the heterocyclic rings or the carboxamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide can be typical reagents.
Reduction: : Sodium borohydride or hydrogenation using palladium catalysts are common.
Substitution: : Halogenated solvents, strong bases like sodium hydroxide, or acidic conditions using sulfuric acid might be used.
Major Products
Reactions often yield derivatives with modified functional groups, retaining the core heterocyclic structure while introducing new chemical functionalities that can provide different properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multi-step organic reactions. Key methods include:
- Refluxing : The compound can be synthesized through refluxing appropriate precursors in solvents such as methanol or ethanol.
- Characterization Techniques : Techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives of N-(4-methoxybenzyl)-1-methyl-1H-pyrazol have shown promising results against various cancer cell lines, indicating potential for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene in cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | HCT116 | 75.99% |
Antimicrobial Properties
The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it may act by inhibiting bacterial growth through various mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism | Activity Type | Effectiveness |
|---|---|---|
| Bacillus cereus | Antibacterial | High |
| Escherichia coli | Antibacterial | Moderate |
| Staphylococcus aureus | Antibacterial | High |
Agricultural Applications
N-(4-methoxybenzyl)-1-methyl-1H-pyrazol derivatives have been investigated for their potential use as fungicides and herbicides. The oxadiazole ring has been linked to enhanced fungicidal activity against phytopathogenic microorganisms . The application of such compounds in agriculture could lead to improved crop protection strategies.
Case Study 1: Anticancer Research
In a study involving the synthesis of various oxadiazole derivatives, it was found that certain substitutions on the pyrazole ring significantly enhanced anticancer activity against specific cell lines . This indicates that structural modifications can lead to compounds with better therapeutic profiles.
Case Study 2: Antimicrobial Efficacy
A series of synthesized oxadiazole derivatives were tested for their antimicrobial properties against multiple bacterial strains. The results demonstrated that compounds with specific functional groups exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative strains .
Mechanism of Action
The effects of this compound are primarily exerted through its interaction with specific molecular targets. Its heterocyclic rings can interact with proteins, enzymes, and receptors, either inhibiting or activating their functions. The pathway involves binding at the active sites of these biological macromolecules, modifying their activity, and subsequently affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Features of Analogs vs. Target Compound
Key Observations:
Heterocyclic Core :
- The target compound’s 1,2,4-oxadiazole ring offers distinct electronic and steric properties compared to pyrazole () or triazole () cores. Oxadiazoles are less polarizable than triazoles but exhibit higher metabolic stability .
- Pyrazole derivatives (e.g., 3a–3p) prioritize aromatic stacking interactions, while triazoles () enable click chemistry-derived modifications.
Substituent Effects: Chloro and cyano groups in analogs increase molecular weight and melting points (e.g., 3b: 171–172°C vs. 3a: 133–135°C), suggesting enhanced crystallinity . The target compound’s tetrahydrothiophene sulfone may improve solubility over non-sulfonated thiomorpholine analogs ().
Synthetic Accessibility: Yields for pyrazole-carboxamides (62–71%) indicate moderate efficiency, likely due to amide coupling steps.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex heterocyclic compound that combines pyrazole and oxadiazole moieties. Its unique structure suggests potential biological activities that warrant thorough investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be broken down into distinct structural components:
- Pyrazole Ring : Known for various biological activities, including anticancer and antimicrobial effects.
- Oxadiazole Moiety : Often associated with enhanced bioactivity due to its electron-withdrawing properties.
- Tetrahydrothiophene : Contributes to the compound's lipophilicity and potential cellular permeability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study evaluated several pyrazole carboxamides and found notable activity against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with doxorubicin, enhancing overall efficacy through a synergistic effect .
Antimicrobial Activity
The antimicrobial properties of pyrazoles are well-documented. For example, certain synthesized pyrazole carboxamides exhibited significant antifungal activity against several pathogenic fungi. This suggests that the compound may also display broad-spectrum antimicrobial effects .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes or receptors involved in tumor growth or pathogenic processes.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting cell death in cancerous tissues .
Study 1: Cytotoxic Evaluation
A recent study synthesized various pyrazole derivatives and assessed their cytotoxic effects on cancer cell lines. Among the tested compounds, those featuring the oxadiazole moiety showed enhanced cytotoxicity compared to their non-modified counterparts. The study utilized the MTT assay to quantify cell viability post-treatment and determined IC50 values for each compound .
Study 2: Antifungal Activity Assessment
Another investigation focused on the antifungal properties of pyrazole derivatives against common agricultural pathogens. The results indicated that certain derivatives exhibited significant inhibition of fungal growth, suggesting potential applications in agricultural biotechnology .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Cell Line/Pathogen | Result |
|---|---|---|---|
| Anticancer | Pyrazole Carboxamide Derivatives | MCF-7, MDA-MB-231 | Significant cytotoxicity |
| Antifungal | Pyrazole Derivatives | Fusarium solani | High inhibition |
| Enzyme Inhibition | Pyrazole-Oxadiazole Hybrid Compounds | Various enzymes | Effective inhibition |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves coupling heterocyclic moieties (e.g., 1,2,4-oxadiazole and tetrahydrothiophene) via nucleophilic substitution or condensation reactions. Key steps include:
- Using DMF as a solvent and K₂CO₃ as a base for deprotonation, as demonstrated in similar oxadiazole-thiol coupling reactions .
- Employing coupling agents like EDCI/HOBt for amide bond formation, which enhances reaction efficiency and reduces racemization .
- Monitoring reaction progress via TLC and isolating products through recrystallization (e.g., ethanol) or preparative chromatography .
Q. How can researchers validate the structural integrity of this compound?
Use a multi-analytical approach:
- ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing oxadiazole (δ ~8–9 ppm) and tetrahydrothiophene (δ ~2–4 ppm) signals .
- Mass spectrometry (ESI) to verify molecular weight, with fragmentation patterns indicating stability of the oxadiazole and sulfone groups .
- IR spectroscopy to detect functional groups like amides (~1630–1680 cm⁻¹) and sulfones (~1300–1350 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Begin with in vitro assays targeting common therapeutic pathways:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, referencing protocols for structurally related 1,3,4-thiadiazoles .
- Antiproliferative screening : MTT assays on cancer cell lines, leveraging methodologies from triazole and oxadiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
- Substituent variation : Modify the pyrazole (e.g., electron-withdrawing groups at the 1-methyl position) or tetrahydrothiophene (e.g., sulfone vs. sulfide) to assess impact on potency, as seen in analogous thiadiazole and triazole systems .
- Bioisosteric replacement : Replace the oxadiazole with 1,2,3-triazole or isoxazole rings to evaluate pharmacokinetic improvements .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic/steric parameters with activity data .
Q. What strategies resolve contradictory data in reaction yields or biological outcomes?
- Reaction mechanism analysis : Investigate solvent effects (e.g., DMF vs. acetonitrile) on oxadiazole cyclization efficiency, as polar aprotic solvents may stabilize intermediates .
- Biological assay standardization : Control for variables like cell passage number or bacterial strain specificity, which cause variability in IC₅₀/MIC values .
- Crystallography/XRD : Resolve structural ambiguities (e.g., tautomerism in oxadiazole rings) that affect reactivity or binding .
Q. How can metabolic stability and degradation pathways be studied?
- In vitro metabolic assays : Use liver microsomes or S9 fractions to identify oxidation/hydrolysis sites (e.g., sulfone reduction or oxadiazole ring cleavage) .
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or UV light, followed by HPLC-MS to profile degradation products .
Q. What computational methods predict binding modes with target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with enzymes like COX-2 or kinases , focusing on the oxadiazole’s hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
